

2-Nitroisophthalic acid structural analysis and conformation

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Compound of Interest

Compound Name: 2-Nitroisophthalic acid

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An In-depth Technical Guide on the Structural Analysis and Conformation of **2-Nitroisophthalic Acid**

Introduction

2-Nitroisophthalic acid ($C_8H_5NO_6$) is a semi-rigid organic ligand characterized by a benzene ring substituted with two carboxyl groups at positions 1 and 3, and a nitro group at position 2.[1] The specific arrangement of these functional groups, particularly the steric hindrance imposed by the nitro group adjacent to a carboxyl group, dictates its unique conformational properties and intermolecular interactions. Understanding its three-dimensional structure is crucial for applications in crystal engineering and the design of metal-organic frameworks (MOFs), where it can act as a versatile building block.[1] This guide provides a detailed analysis of the molecular structure, conformation, and crystal packing of **2-Nitroisophthalic acid**, supported by crystallographic data and experimental protocols.

Molecular Structure and Conformation

The single-crystal X-ray diffraction analysis of **2-Nitroisophthalic acid** reveals a distinct and sterically influenced conformation.[2] A key structural feature is the orientation of the nitro and carboxyl groups relative to the plane of the benzene ring.

- Planarity: The benzene ring and its substituent carbon atoms are largely co-planar.[2]

- **Nitro Group Orientation:** The nitro group is significantly twisted out of the benzene ring's plane. The plane defined by the O-N-O atoms of the nitro group is nearly perpendicular to the benzene ring, with a dihedral angle of approximately 96° .^[2] This significant rotation is attributed to steric hindrance from the adjacent carboxyl group.
- **Carboxyl Group Orientation:** The two carboxyl groups also exhibit some deviation from the ring's plane, though less pronounced than the nitro group.^[1] This twisting allows the molecule to adopt a lower energy conformation.

The overall structure is semi-rigid with a curved geometry, and the two carboxyl groups are positioned at an approximate angle of 120° to each other, making them suitable for coordinating with metal ions to form complex structures like one-dimensional helical chains.^[1]

Caption: Molecular structure of **2-Nitroisophthalic acid**.

Crystallographic Data Summary

The crystal structure of **2-Nitroisophthalic acid** has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.^[1]

Parameter	Value
Chemical Formula	C ₈ H ₅ NO ₆
Formula Weight	211.13
Crystal System	Monoclinic
Space Group	C2/c
Temperature	150(2) K
a (Å)	5.4755(12)
b (Å)	14.377(3)
c (Å)	11.143(3)
β (°)	99.096(9)
Volume (Å ³)	866.2(3)
Z	4
Rgt(F)	0.0455
wRref(F ²)	0.1341
CCDC No.	1964554

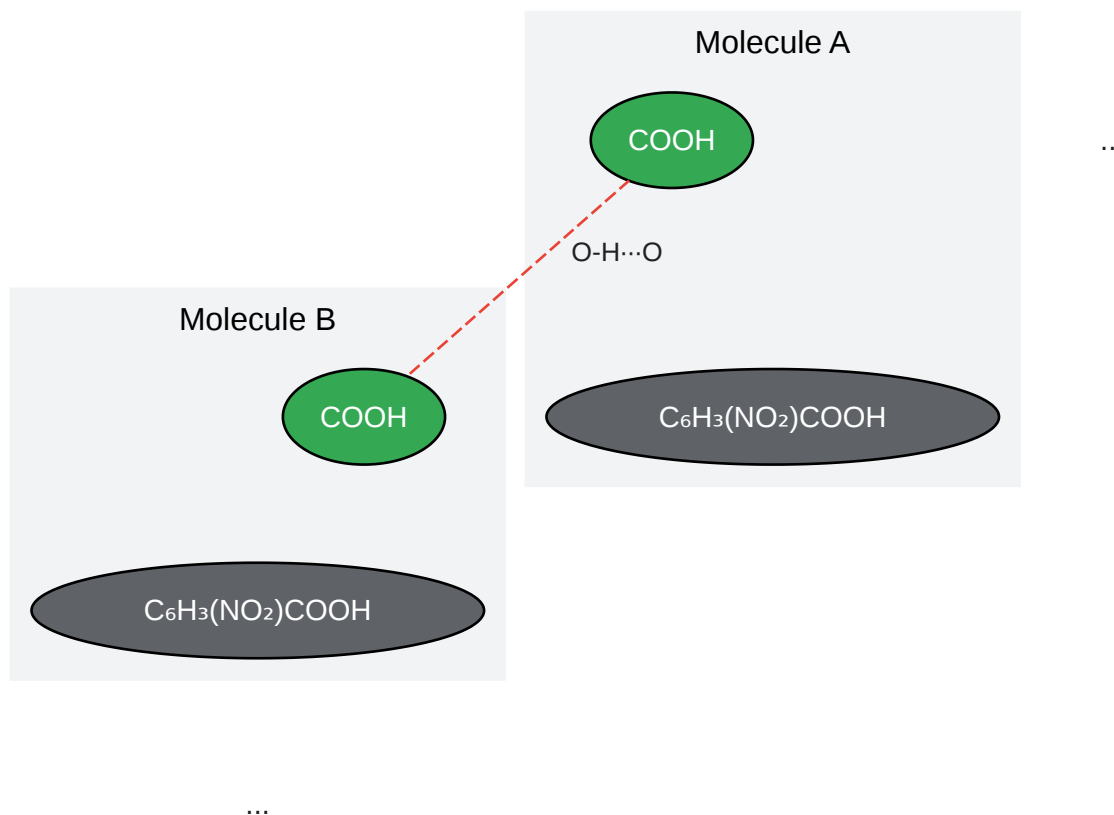
Table 1: Crystal data and structure refinement for **2-Nitroisophthalic acid**.[\[1\]](#)[\[2\]](#)

Intermolecular Interactions: Hydrogen Bonding Network

In the crystalline state, molecules of **2-Nitroisophthalic acid** are linked together through strong intermolecular hydrogen bonds.[\[2\]](#) The primary interaction is an O—H···O hydrogen bond between the carboxyl groups of adjacent molecules.[\[2\]](#) This specific interaction creates a robust supramolecular synthon.

This hydrogen bonding pattern results in the formation of one-dimensional chains extending through the crystal lattice.[\[2\]](#) The nitro groups are not directly involved in this primary hydrogen-

bonding network but play a crucial role in influencing the overall molecular conformation and packing.



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Caption: Hydrogen bonding between carboxyl groups forms 1D chains.

Experimental Protocols

The structural data presented were obtained through single-crystal X-ray crystallography. The key steps of the experimental procedure are detailed below.^[2]

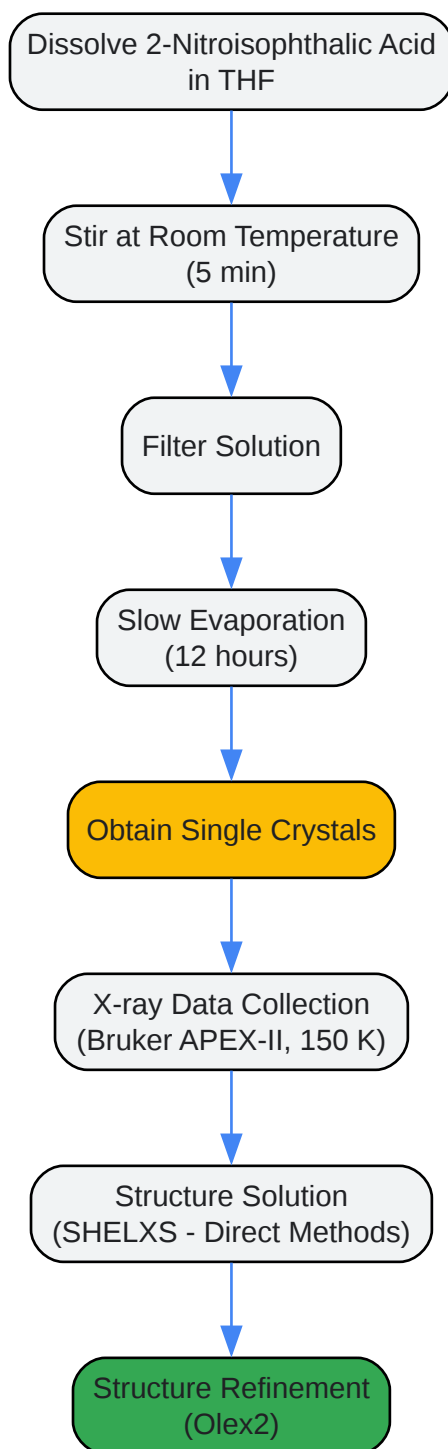
Crystal Synthesis

- Dissolution: Solid **2-Nitroisophthalic acid** (2.11 g, 0.01 mol) was dissolved in 10 mL of tetrahydrofuran (THF) in a beaker.^[2]
- Stirring: The solution was stirred at room temperature for 5 minutes.^[2]

- Filtration: The resulting solution was filtered to remove any insoluble impurities.[\[2\]](#)
- Crystallization: The filtrate was left undisturbed to allow for slow evaporation at ambient temperature.[\[2\]](#)
- Harvesting: Colorless, block-shaped single crystals suitable for X-ray diffraction were obtained after approximately 12 hours.[\[2\]](#)

X-ray Data Collection and Refinement

- Instrument: A Bruker APEX-II diffractometer was used for data collection.[\[2\]](#)
- Radiation Source: Molybdenum K α radiation ($\lambda = 0.71073 \text{ \AA}$) was employed as the X-ray source.[\[2\]](#)
- Data Collection: Data were collected at a temperature of 150 K using ϕ and ω scans.[\[2\]](#)
- Structure Solution: The crystal structure was solved using direct methods with the SHELXS program.[\[2\]](#)
- Refinement: The structure was refined using the SHELX and Olex2 software packages. Hydrogen atoms were positioned with idealized geometry and refined isotropically using a riding model.[\[2\]](#)



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Caption: Experimental workflow for crystal structure determination.

Conclusion

The structural analysis of **2-Nitroisophthalic acid** reveals a conformation heavily influenced by steric effects, with a significantly twisted nitro group. The crystal packing is dominated by strong O—H...O hydrogen bonds between carboxyl groups, leading to the formation of one-dimensional supramolecular chains. This detailed structural and conformational understanding is fundamental for researchers and scientists in the fields of medicinal chemistry and materials science, providing a basis for the rational design of novel crystalline materials and pharmaceutical compounds.

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